molecular formula C24H22N4O3S3 B4202917 4-{[benzyl(methyl)amino]sulfonyl}-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide

4-{[benzyl(methyl)amino]sulfonyl}-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B4202917
M. Wt: 510.7 g/mol
InChI Key: KUCAXKLHIYDSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[benzyl(methyl)amino]sulfonyl}-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C24H22N4O3S3 and its molecular weight is 510.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 510.08540410 g/mol and the complexity rating of the compound is 743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

A study by Sych et al. (2019) discovered that certain derivatives of 1,3,4-thiadiazole, a class to which our compound belongs, exhibit antimicrobial and antifungal properties. These derivatives were sensitive to both Gram-positive and Gram-negative bacteria and showed antifungal activity against Candida albicans.

Anticancer Properties

Research by Yılmaz et al. (2015) demonstrated that certain derivatives in this chemical class can exhibit pro-apoptotic activities, particularly in melanoma cell lines. This suggests potential utility in cancer treatment.

Synthesis and Structural Studies

The work of Shlenev et al. (2017) showed advancements in the synthesis of sulfonamide derivatives of thiadiazole. This research contributes to the understanding of the structural characteristics of these compounds, which is essential for further applications.

Complex Formation and Characterization

Adhami et al. (2012) explored the synthesis of thiadiazolobenzamide and its complexes with nickel and palladium. This study, detailed in Adhami et al. (2012), aids in understanding how these compounds interact with metal ions, potentially leading to applications in material science or catalysis.

Photosensitizer for Photodynamic Therapy

A study by Pişkin et al. (2020) identified compounds in this class as effective photosensitizers for photodynamic therapy, particularly in the treatment of cancer. This highlights their potential in medical applications.

ConclusionThe compound 4-{[benzyl(methyl)amino]sulfonyl}-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide and its derivatives exhibit a wide range of applications in scientific research, particularly in the fields of antimicrobial, antifungal, anticancer, and photodynamic therapy. The ongoing research into their synthesis, structure

Synthesis and Structural Studies of this compound

Synthesis and Antimicrobial Studies

Research by Sych et al. (2019) focused on synthesizing derivatives of 1,3,4-thiadiazole. They confirmed the structure and purity of these compounds using various analytical techniques. The compounds demonstrated sensitivity to Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans.

Synthesis of Quinazolin Derivatives

Shlenev et al. (2017) worked on synthesizing new derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one, related to the compound . The study provides insight into the synthesis process and structural properties of these derivatives.

Complex Formation and Characterization

Adhami et al. (2012) synthesized a related compound, N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazo- lo(2,3-c)(1,2,4)triazin-7-yl)benzamide, and its complexes with nickel and palladium. This study highlights the structural and chemical properties of such compounds.

Microwave-Assisted Synthesis for Anticancer Applications

Tiwari et al. (2017) conducted a study on microwave-assisted synthesis of thiadiazole and benzamide derivatives. Their research demonstrates an efficient approach to synthesizing similar compounds with potential anticancer properties.

Synthesis and Analysis of Piperazinyl Quinolone Derivatives

Foroumadi et al. (2005) synthesized derivatives of piperazinyl quinolones, which are structurally related to the compound . Their study provides insights into the synthesis and antibacterial activity of these derivatives.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S3/c1-28(16-18-8-4-2-5-9-18)34(30,31)21-14-12-20(13-15-21)22(29)25-23-26-27-24(33-23)32-17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCAXKLHIYDSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[benzyl(methyl)amino]sulfonyl}-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-{[benzyl(methyl)amino]sulfonyl}-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 3
Reactant of Route 3
4-{[benzyl(methyl)amino]sulfonyl}-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 4
Reactant of Route 4
4-{[benzyl(methyl)amino]sulfonyl}-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.